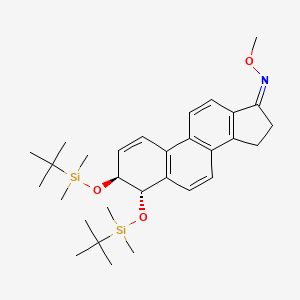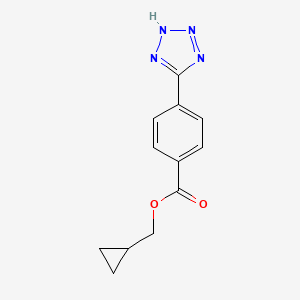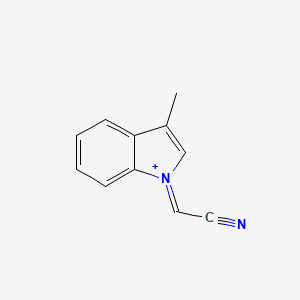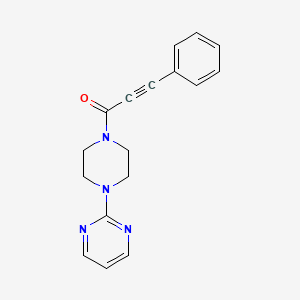![molecular formula C15H18N4O2 B12540950 Quinoline, 2-[(4-methyl-1-piperazinyl)methyl]-6-nitro- CAS No. 832102-02-0](/img/structure/B12540950.png)
Quinoline, 2-[(4-methyl-1-piperazinyl)methyl]-6-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, 2-[(4-methyl-1-piperazinyl)methyl]-6-nitro- is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is known for its wide range of applications in medicinal chemistry and pharmacology. The compound features a quinoline core substituted with a nitro group at the 6-position and a 4-methyl-1-piperazinylmethyl group at the 2-position. This unique structure imparts specific chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 2-[(4-methyl-1-piperazinyl)methyl]-6-nitro- typically involves multi-step organic reactions. One common method includes the nitration of quinoline derivatives followed by the introduction of the piperazine moiety. The nitration reaction is usually carried out using concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 6-position. The subsequent introduction of the 4-methyl-1-piperazinylmethyl group can be achieved through nucleophilic substitution reactions using appropriate piperazine derivatives and alkylating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Quinoline, 2-[(4-methyl-1-piperazinyl)methyl]-6-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further explored for their biological and chemical properties .
Applications De Recherche Scientifique
Quinoline, 2-[(4-methyl-1-piperazinyl)methyl]-6-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including potential use in treating infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Quinoline, 2-[(4-methyl-1-piperazinyl)methyl]-6-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The piperazine moiety may enhance the compound’s ability to cross cell membranes and interact with intracellular targets. These interactions can disrupt cellular processes and lead to cell death, making the compound a potential candidate for anticancer and antimicrobial therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Quinoline, 2-(4-ethyl-1-piperazinyl)-4-methyl-
- 4-(4-Methyl-piperazin-1-yl)-2-p-tolyl-quinoline, di-hydrobromide
- 2-(4-Methyl-1-piperazinyl)quinoline 2-butenedioate
Uniqueness
Quinoline, 2-[(4-methyl-1-piperazinyl)methyl]-6-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro group and the piperazine moiety allows for versatile chemical reactivity and potential therapeutic applications .
Propriétés
Numéro CAS |
832102-02-0 |
|---|---|
Formule moléculaire |
C15H18N4O2 |
Poids moléculaire |
286.33 g/mol |
Nom IUPAC |
2-[(4-methylpiperazin-1-yl)methyl]-6-nitroquinoline |
InChI |
InChI=1S/C15H18N4O2/c1-17-6-8-18(9-7-17)11-13-3-2-12-10-14(19(20)21)4-5-15(12)16-13/h2-5,10H,6-9,11H2,1H3 |
Clé InChI |
WYSMELMOWHPGFH-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CC2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Zinc, bromo[4-(trimethylsilyl)-3-butynyl]-](/img/structure/B12540872.png)
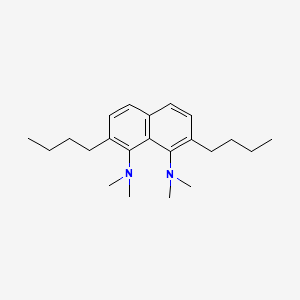
![({2-[4-(Carboxymethoxy)phenyl]-6-phenylpyrimidin-4-yl}oxy)acetic acid](/img/structure/B12540906.png)
![2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-methylethoxy)phenyl]-](/img/structure/B12540912.png)
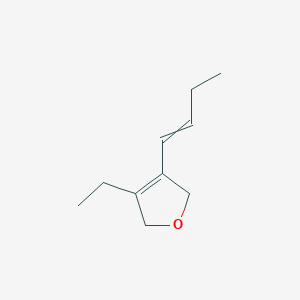
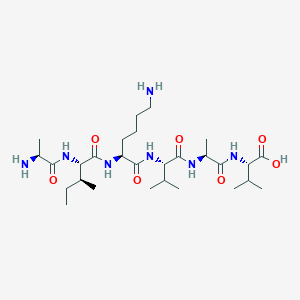

![Methyl [(4-cyanophenyl)methoxy]acetate](/img/structure/B12540952.png)
![[8-Propyl-6-(pyridin-3-yl)[1,2,4]triazolo[4,3-a]pyrazin-3-yl]acetic acid](/img/structure/B12540954.png)
